![molecular formula C24H26N2 B3258558 1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine CAS No. 306325-43-9](/img/structure/B3258558.png)
1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine
Overview
Description
1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine is a chemical compound with the molecular formula C24H26N2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of 1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine has a molecular weight of 342.48 . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available literature.Scientific Research Applications
- DPI exhibits antioxidant properties, making it relevant in the context of oxidative stress and cellular damage. Researchers have evaluated its ability to scavenge reactive oxygen species (ROS) using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay .
- Studies have explored the photophysical behavior of DPI. These investigations focus on its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Understanding these properties is crucial for potential applications in optoelectronic devices and sensors .
- DPI serves as a core scaffold for designing novel drugs. Its derivatives exhibit diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects. Commercially available drugs containing a 1,3-diazole ring share structural similarities with DPI .
- DPI and related compounds have been investigated for their antiulcer properties. Researchers explore their effects on gastric mucosal protection, inhibition of acid secretion, and potential use in treating peptic ulcers .
- DPI derivatives have demonstrated activity against protozoal parasites and bacteria. These findings suggest potential applications in treating parasitic infections and combating drug-resistant strains .
- Imidazole-containing moieties, like DPI, occupy a unique position in heterocyclic chemistry. Researchers continue to explore their synthetic routes, reactivity, and applications in various fields .
Antioxidant Activity
Photophysical Properties
Drug Development
Antiulcer Agents
Antiprotozoal and Antibacterial Activity
Heterocyclic Chemistry
properties
IUPAC Name |
1,3-diphenyl-2-(4-propan-2-ylphenyl)imidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-19(2)20-13-15-21(16-14-20)24-25(22-9-5-3-6-10-22)17-18-26(24)23-11-7-4-8-12-23/h3-16,19,24H,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXGBTNCAAXAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213544 | |
Record name | 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine | |
CAS RN |
306325-43-9 | |
Record name | 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306325-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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